3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one
Description
Overview of Spirocyclic Compounds: Structural Features and Chemical Significance
Spirocyclic compounds are a class of organic molecules characterized by a distinctive structural feature: at least two rings are linked by a single, common atom known as the spiro atom. ontosight.aiwikipedia.org This shared atom, typically a quaternary carbon, connects the two rings at their junction, creating a twisted, three-dimensional architecture. ontosight.ai This arrangement distinguishes them from fused-ring systems, which share two or more common atoms, and bridged-ring systems.
The unique spatial arrangement of spirocycles confers upon them notable chemical significance. Their rigid, well-defined three-dimensional nature allows for precise positioning of functional groups in space, a feature that is highly valuable in fields such as medicinal chemistry and materials science. researchgate.net The inherent chirality that can arise from the spiro center further adds to their structural complexity and utility. Spirocyclic motifs are found in a wide array of natural products and have been identified as "privileged structures" in drug discovery, meaning they are often associated with potent biological activity. researchgate.netnih.gov Their applications are diverse, ranging from pharmaceuticals, where their unique shape can lead to high-affinity interactions with biological targets, to the fragrance industry and catalysis. ontosight.airesearchgate.net
Classification and Diversity of Oxaspiro[4.5]decanone Systems
Within the broad family of spiro compounds, oxaspiro[4.5]decanone systems are a specific subclass with defined characteristics. The nomenclature "[4.5]" indicates that the spiro atom connects a five-membered ring (containing 4 atoms other than the spiro carbon) and a six-membered ring (containing 5 atoms other than the spiro carbon). The term "oxa" signifies the presence of an oxygen atom as a heteroatom within one of the rings, and "decanone" refers to the ten-carbon skeleton (including the spiro carbon) and the presence of a ketone functional group.
The diversity within this class is generated by several factors:
Position of the Oxygen Atom and Ketone Group: The numbering of the spirocyclic system dictates the location of the oxygen and carbonyl functionalities, leading to various isomers such as 1-oxaspiro[4.5]decan-2-one or 2-oxaspiro[4.5]decan-8-one. nih.govvulcanchem.com
Substitution Patterns: The attachment of various substituent groups to the rings creates a vast library of analogues with different steric and electronic properties.
Degree of Unsaturation: The introduction of double bonds within the rings can further modify the structure and reactivity of the molecule. nih.gov
This structural diversity is exemplified by the wide range of naturally occurring and synthetic oxaspiro[4.5]decanones, which include spirocyclic lactones and ethers that exhibit a variety of biological activities. nih.gov
Positioning of 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one within Spirocyclic Chemistry
The specific compound, this compound, is a distinct member of the oxaspiro[4.5]decanone family. Its structure features a spiro junction connecting a five-membered γ-lactone ring (a cyclic ester) and a six-membered cyclohexanone (B45756) ring. The nomenclature indicates the following:
2-oxa: The oxygen atom is at position 2 of the spirocyclic system, part of the lactone ring.
[4.5]decane: A five-membered ring is joined to a six-membered ring.
8-one: A ketone group is located at the 8th position on the cyclohexane (B81311) ring.
3,3-Dimethyl: Two methyl groups are attached to the carbon at position 3 of the lactone ring.
The presence of the gem-dimethyl group on the lactone ring introduces significant steric hindrance, which can influence the molecule's conformational preferences and reactivity. vulcanchem.com This compound serves as a specific, functionalized example within the broader class of spirocyclic lactones.
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value/Description |
| Molecular Formula | C₁₁H₁₈O₂ |
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1(C)OC(=O)CC2(C1)CCCCC2 |
Data sourced from available chemical databases. vulcanchem.com
A patented synthetic route for this compound involves the spirocyclization of a ketone precursor, highlighting its accessibility for further study and application. vulcanchem.com
Research Rationale and Scope of Academic Inquiry into this compound and Analogues
The academic and commercial interest in this compound and related spirocyclic structures stems from several key factors. Spirocyclic motifs, in general, are recognized for their potential in modulating biological activity due to their rigid, three-dimensional conformations which allow for optimized interactions with protein binding sites. researchgate.net
The research rationale for investigating this specific compound and its analogues can be summarized as follows:
Drug Discovery: Spirocyclic lactones are present in numerous natural products with a wide range of biological activities, including antiviral and anti-inflammatory properties. nih.gov The synthesis of novel analogues like this compound allows for the exploration of new chemical space in the search for therapeutic agents.
Synthetic Building Blocks: The bifunctional nature of this molecule (containing both a lactone and a ketone) makes it a versatile intermediate for the synthesis of more complex molecular architectures. researchgate.net
Materials Science: The unique structural and physical properties of spiro compounds can be exploited in the development of new materials. ontosight.ai
Fragrance Industry: Certain spiroethers and related compounds are valued for their olfactory properties, making them targets for the fragrance and flavor industries. researchgate.net
Academic inquiry focuses on developing efficient and stereoselective synthetic methods to access these complex structures, investigating their conformational dynamics, and evaluating their potential biological activities. The existence of a patent for the synthesis of this compound suggests a specific, targeted interest in its utility, likely as an intermediate or a final product with valuable properties. vulcanchem.com
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-2-oxaspiro[4.5]decan-8-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10(2)7-11(8-13-10)5-3-9(12)4-6-11/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVNECOKAKXSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCC(=O)CC2)CO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 3,3 Dimethyl 2 Oxaspiro 4.5 Decan 8 One and Analogues
Oxidative Transformations of the Oxaspiro[4.5]decanone System
The ketone functionality within the 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one system is susceptible to oxidative cleavage through reactions such as the Baeyer-Villiger oxidation. This reaction typically involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and results in the insertion of an oxygen atom adjacent to the carbonyl group, converting a cyclic ketone into a lactone. wikipedia.orgnih.gov
In the case of this compound, this transformation would lead to the formation of a dilactone. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. Generally, more substituted carbons migrate preferentially. Therefore, the oxygen atom is expected to insert between the carbonyl carbon and the more substituted quaternary spiro-carbon, yielding a seven-membered lactone ring fused to the existing five-membered lactone.
Table 1: Predicted Outcome of Baeyer-Villiger Oxidation
| Reactant | Oxidizing Agent | Predicted Major Product |
|---|
Note: The data in this table is predictive and based on the established mechanism of the Baeyer-Villiger oxidation.
Reductive Conversions of Ketone and Lactone Moieties
The ketone and lactone groups in this compound can be selectively reduced using appropriate reducing agents. The choice of reagent is crucial for achieving chemoselectivity, as ketones are generally more reactive towards nucleophilic reducing agents than lactones.
Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of ketones to secondary alcohols, while typically leaving lactones intact under standard conditions. Conversely, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is capable of reducing both the ketone and the lactone. The reduction of the lactone moiety with LiAlH₄ proceeds via ring-opening to yield a diol.
Table 2: Selective Reduction of this compound
| Reagent | Target Functional Group | Predicted Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Ketone | 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-ol |
Note: The predicted products in this table are based on the known chemoselectivity of the specified reducing agents.
Nucleophilic and Electrophilic Reactions at the Spirocenter and Peripheral Sites
The electrophilic nature of the carbonyl carbons in both the ketone and lactone moieties makes them susceptible to nucleophilic attack. The strained γ-lactone is particularly prone to ring-opening reactions initiated by strong nucleophiles such as Grignard reagents or organolithium compounds. This reaction would result in the formation of a diol with the addition of two equivalents of the nucleophile.
The ketone functionality also allows for reactions at the α-carbons via enolate formation. Treatment with a strong base, such as lithium diisopropylamide (LDA), would deprotonate the α-carbon, which can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides. This allows for the introduction of substituents at the positions adjacent to the ketone.
Table 3: Predicted Nucleophilic and Electrophilic Reactions
| Reaction Type | Reagents | Site of Reaction | Predicted Product |
|---|---|---|---|
| Nucleophilic Addition | Methylmagnesium Bromide (excess) | Ketone and Lactone Carbonyls | 1-(1-(1-hydroxy-1-methylethyl)-1-methylcyclobutyl)-4,4-dimethylcyclohexane-1,4-diol |
Note: The outcomes presented in this table are hypothetical and based on the general reactivity of ketones and lactones.
Cycloaddition Reactions and Rearrangements Affecting the Spirocyclic System
While the saturated nature of the this compound core limits its direct participation in cycloaddition reactions, derivatization can introduce unsaturation, opening pathways for such transformations. For instance, the formation of an enol ether from the ketone could create a dienophile for a Diels-Alder reaction. wikipedia.orgbyjus.comlibretexts.org
Acid-catalyzed rearrangements are also a possibility for this spirocyclic system. Under strong acidic conditions, protonation of the lactone oxygen followed by cleavage of the C-O bond could lead to a carbocation intermediate, which could then undergo rearrangement to form a more stable carbocation, potentially leading to a variety of rearranged products. The specifics of such rearrangements would be highly dependent on the reaction conditions and the stability of the intermediates.
Chemo- and Regioselectivity in Complex Reaction Environments
The presence of two distinct carbonyl functionalities in this compound necessitates careful consideration of chemo- and regioselectivity in its transformations. differencebetween.comslideshare.netdalalinstitute.comdurgapurgovtcollege.ac.in As discussed in the context of reductions, the ketone is generally more reactive towards nucleophiles than the lactone. This difference in reactivity can be exploited to achieve selective modifications.
For instance, in a reaction involving a limited amount of a nucleophilic reagent, the ketone would be expected to react preferentially. Similarly, in reactions involving enolate chemistry, deprotonation is expected to occur exclusively at the α-position to the ketone, as the protons adjacent to the lactone carbonyl are significantly less acidic. Understanding these selectivity principles is paramount for the strategic chemical modification of the this compound scaffold.
Computational Chemistry and Theoretical Investigations of Oxaspiro 4.5 Decanone Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. pku.edu.cniitm.ac.in DFT calculations allow for the prediction of various electronic properties that are fundamental to understanding a molecule's stability and reactivity. For the 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one system, DFT methods, such as those employing the B3LYP functional with a 6-311G** basis set, can be used to determine its optimized molecular geometry and electronic distribution. mdpi.com
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule. mdpi.com For this compound, the carbonyl oxygen and the ether oxygen would be expected to be nucleophilic centers.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. mdpi.com These descriptors provide a quantitative measure of the molecule's reactivity profile.
| Parameter | Calculated Value | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 2.9 D | Measures the overall polarity of the molecule. |
| Electronegativity (χ) | 3.65 eV | Measures the power of the molecule to attract electrons. |
| Chemical Hardness (η) | 2.85 eV | Measures resistance to change in electron distribution. |
Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions. youtube.com For a flexible molecule like this compound, which contains a cyclohexane (B81311) ring, MD simulations are invaluable for exploring its conformational landscape.
These simulations can identify the most stable chair, boat, or twist-boat conformations of the cyclohexane ring and the puckering of the oxolane ring. The anomeric effect, a crucial stereoelectronic factor in spiroketals, plays a significant role in determining the preferred conformation and can be analyzed through these simulations. researchgate.net
MD simulations are also instrumental in studying how the molecule interacts with its environment, such as a solvent or a biological receptor. mdpi.com By simulating the spiroketone in a solvent box (e.g., water), one can study solvation effects and hydrogen bonding. In the context of drug discovery, MD simulations can be combined with molecular docking to assess the stability of the molecule's binding pose within a protein's active site. nih.gov Analysis of the simulation trajectory can reveal key intermolecular hydrogen bonds and hydrophobic interactions, as well as metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess binding stability. nih.gov
| Simulation Type | Key Parameters Analyzed | Information Gained for Oxaspiro[4.5]decanone |
|---|---|---|
| Conformational Search | Potential Energy Surface, Dihedral Angles | Identification of low-energy conformers (e.g., chair vs. twist-boat) and rotational barriers. |
| Solvent Simulation | Radial Distribution Functions (RDF), Hydrogen Bonds | Understanding of solvation shells and specific interactions with solvent molecules. |
| Ligand-Protein Binding | RMSD, RMSF, Center of Mass (COM) distance | Assessment of the stability of the binding mode and identification of key interacting residues. nih.gov |
Quantum Chemical Analysis of Reaction Mechanisms and Transition States
Quantum chemical methods are essential for mapping the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and transition states. researchgate.net For reactions involving oxaspiro[4.5]decanone systems, such as their synthesis via spiroketalization or their subsequent fragmentation, these calculations provide a detailed, atomistic understanding of the mechanism. researchgate.netnih.gov
Using DFT, one can locate the transition state (a first-order saddle point on the potential energy surface) for a given reaction step. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate. For instance, in the metal-catalyzed synthesis of a spiroketal, DFT calculations can elucidate the energies of intermediates and transition states along the reaction coordinate, helping to explain the observed regioselectivity. researchgate.net Similarly, the mechanism of thermal or photochemical decomposition can be investigated, distinguishing between concerted pathways and stepwise processes involving biradical intermediates. nih.gov
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials | 0.0 |
| Transition State (TS1) | Highest energy point along the reaction coordinate | +22.5 |
| Intermediate | A metastable species formed during the reaction | +5.2 |
| Transition State (TS2) | Second transition state | +18.0 |
| Products | Final materials | -10.8 |
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides a powerful means to predict spectroscopic data, which can be used to confirm or interpret experimental results. For this compound, DFT calculations can accurately predict its ¹H and ¹³C NMR chemical shifts. mdpi.com The standard approach involves first optimizing the molecular geometry and then performing an NMR calculation, often using the Gauge-Independent Atomic Orbital (GIAO) method with a larger basis set like 6-311+G(2d,p). mdpi.com
The calculated chemical shifts can be correlated with experimental values to aid in the complete and unambiguous assignment of NMR spectra, especially for complex structures where signals may overlap. mdpi.com Discrepancies between theoretical and experimental values can sometimes point to specific conformational or solvent effects not fully captured by the computational model.
In addition to NMR data, the vibrational frequencies corresponding to an infrared (IR) spectrum can also be calculated. These theoretical frequencies help in assigning the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as the characteristic C=O stretch of the ketone and the C-O-C stretches of the spiroketal moiety.
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| C=O (C8) | 209.5 | 211.2 | 1.7 |
| Spiro (C5) | 108.3 | 109.1 | 0.8 |
| Quaternary (C3) | 40.1 | 40.9 | 0.8 |
| -CH₂- (C1) | 75.2 | 76.0 | 0.8 |
| -CH₃ (gem-dimethyl) | 28.5 | 29.1 | 0.6 |
| -CH₃ (gem-dimethyl) | 26.8 | 27.5 | 0.7 |
Exploration of Biological Activities and Molecular Interactions of Oxaspiro 4.5 Decanone Derivatives in Research Models
Entomological Activity and Phytochemical Interactions
Therefore, to maintain scientific integrity and adhere strictly to the user's instructions, the article cannot be generated at this time. Further experimental research on 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one is needed to provide the specific data requested.
Attractant and Antifeedant Properties (e.g., against Alphitobius diaperinus, Myzus persicae)
Currently, there is no scientific data available that documents the attractant or antifeedant properties of this compound specifically against the lesser mealworm, Alphitobius diaperinus, or the green peach aphid, Myzus persicae. Research into the chemoecology of these insects has not yet explored the potential effects of this particular oxaspiro[4.5]decanone derivative.
Detailed Research Findings:
A thorough search of entomological and chemical ecology databases and journals yielded no studies investigating the behavioral responses of Alphitobius diaperinus or Myzus persicae to this compound. Therefore, no data tables on attractant or antifeedant efficacy can be provided at this time.
Structure-Activity Relationship (SAR) Studies of Oxaspiro[4.5]decanone Derivatives
While structure-activity relationship (SAR) studies have been conducted on various oxaspiro[4.5]decanone derivatives, these have been predominantly in the context of medicinal chemistry and pharmaceutical development.
There is a lack of published research focusing on the influence of the spirocyclic framework and substituent variations of oxaspiro[4.5]decanone derivatives on biological responses in insects such as Alphitobius diaperinus and Myzus persicae. The existing SAR studies on this class of compounds are oriented towards their interactions with mammalian receptor systems, and these findings cannot be extrapolated to predict effects on insects. Consequently, no detailed research findings or data tables concerning the impact of structural modifications on attractant or antifeedant activities in the specified species can be presented.
Advanced Research Perspectives and Future Directions in Oxaspiro 4.5 Decanone Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Oxaspiro[4.5]decanones
The construction of the spiroketal moiety, a key feature of oxaspiro[4.5]decanones, has traditionally relied on methods that are often efficient but may lack in sustainability and stereocontrol, especially for less stable isomers. nih.gov The future of synthesizing these complex structures, including 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one, lies in the development of novel and more environmentally benign synthetic strategies.
Emerging Sustainable Methodologies:
Telescoped Flow Processes: These integrated, multi-step reactions in a continuous flow system offer significant advantages over traditional batch processing. They can enhance safety, improve yield and purity, reduce waste, and allow for real-time monitoring and control of reaction parameters. The application of telescoped flow processes to the synthesis of spiroketone intermediates has already demonstrated benefits in reducing process mass intensity and catalyst loading.
Electrochemical Synthesis: Utilizing electricity to drive chemical reactions, electrosynthesis is an inherently green technology that can often replace harsh chemical oxidants or reductants. The electrochemical synthesis of β-keto spirolactones using green solvents like acetone (B3395972) and water showcases a sustainable pathway to related spirocyclic systems. benthamscience.com This approach could be adapted for the synthesis of oxaspiro[4.5]decanones, minimizing the use of stoichiometric reagents.
Catalytic and Asymmetric Approaches: The development of novel catalysts, including organocatalysts and transition-metal complexes, is crucial for achieving high stereoselectivity in spiroketal formation. This is particularly important for accessing specific diastereomers with desired biological activities. Research into catalytic asymmetric methods will enable the synthesis of enantiomerically pure oxaspiro[4.5]decanones, which is vital for pharmaceutical applications.
| Synthetic Methodology | Key Advantages | Potential for Oxaspiro[4.5]decanone Synthesis |
| Telescoped Flow Processes | Increased efficiency, reduced waste, enhanced safety | Streamlined, multi-step synthesis of complex precursors |
| Electrochemical Synthesis | Use of clean reagent (electrons), mild conditions | Green and sustainable access to the spiroketal core |
| Catalytic Asymmetric Synthesis | High stereocontrol, access to specific enantiomers | Production of enantiopure compounds for bioactivity studies |
High-Throughput Screening and Computational Design for Discovery of New Bioactive Derivatives
The oxaspiro[4.5]decanone scaffold represents a privileged structure in medicinal chemistry, with its rigid, three-dimensional arrangement being ideal for interaction with biological targets. High-throughput screening (HTS) and computational design are powerful tools to unlock the full therapeutic potential of this chemical class.
Strategies for Bioactive Derivative Discovery:
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a specific biological target. By creating a diverse library of this compound derivatives with variations in substitution patterns, HTS can efficiently identify "hit" compounds with desired biological activity. These hits can then be further optimized through medicinal chemistry efforts.
Virtual Screening and In Silico Design: Computational methods, such as virtual screening, can be used to screen vast virtual libraries of compounds against a modeled biological target. rsc.org This in silico approach can prioritize a smaller, more manageable set of compounds for synthesis and biological testing, thereby saving significant time and resources.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be employed to establish a mathematical relationship between the chemical structure of oxaspiro[4.5]decanone derivatives and their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, guiding the design of more potent and selective drug candidates.
Integration of Oxaspiro[4.5]decanone Architectures into Complex Natural Product Synthesis
The spiroketal moiety is a common feature in a wide array of biologically active natural products. The oxaspiro[4.5]decane core, as seen in this compound, can serve as a crucial building block or a key structural motif in the total synthesis of these complex molecules.
Approaches for Integration:
Biomimetic Synthesis: This strategy involves designing a synthetic route that mimics the proposed biosynthetic pathway of a natural product. Biomimetic approaches to spiroketal-containing natural products can lead to highly efficient and stereoselective syntheses.
Convergent Synthesis: A convergent approach involves the synthesis of complex fragments of the target natural product, which are then coupled together in the later stages of the synthesis. Oxaspiro[4.5]decanone derivatives can be synthesized as key fragments for subsequent elaboration into the final natural product.
Diversity-Oriented Synthesis (DOS): DOS aims to create a library of structurally diverse and complex molecules from a common starting material. The oxaspiro[4.5]decanone scaffold can be a versatile starting point for DOS, allowing for the rapid generation of a wide range of spiroketal-containing compounds for biological screening.
Potential Applications in Materials Science and Polymer Chemistry (e.g., for polymerization shrinkage control)
Beyond the realm of life sciences, the unique structural features of spiro compounds, including oxaspiro[4.5]decanones, offer intriguing possibilities in materials science and polymer chemistry. One of the most significant potential applications is in addressing the long-standing problem of polymerization shrinkage.
Harnessing Spiro Architectures for Advanced Materials:
Polymerization Shrinkage Control: Many polymerization processes, particularly in the formation of dental resins and other high-precision materials, are plagued by volumetric shrinkage. This can lead to stress, microleakage, and ultimately, failure of the material. Spiro orthocarbonates and related spiro monomers can undergo a double ring-opening polymerization. This process involves the cleavage of two bonds for every one bond formed, leading to a net expansion in volume that can counteract the inherent shrinkage of the polymerizing system. nih.govwikipedia.org While not a spiro orthocarbonate itself, the spirocyclic nature of this compound suggests that derivatives could be designed to act as expanding monomers.
Novel Polymer Backbones: The incorporation of rigid spirocyclic units like the oxaspiro[4.5]decanone framework into polymer backbones can impart unique properties to the resulting materials. These can include enhanced thermal stability, improved mechanical strength, and altered optical properties.
Functional Materials: The carbonyl and ether functionalities within the oxaspiro[4.5]decanone structure provide handles for further chemical modification. This could allow for the development of functional polymers with tailored properties, such as specific solubility, degradability, or the ability to chelate metal ions.
| Potential Application | Underlying Principle | Relevance of Oxaspiro[4.5]decanone Structure |
| Polymerization Shrinkage Control | Double ring-opening polymerization leading to volume expansion | Potential for derivatization into expanding monomers |
| Enhanced Polymer Properties | Incorporation of rigid, three-dimensional structures | Increased thermal and mechanical stability |
| Functional Polymers | Presence of reactive functional groups | Facile modification to introduce desired properties |
Challenges and Opportunities in the Comprehensive Academic Study of Oxaspiro[4.5]decanones
Despite the significant potential of oxaspiro[4.5]decanones, a comprehensive academic understanding of this class of compounds, including this compound, is still evolving. Several challenges and opportunities lie ahead for researchers in this field.
Navigating the Research Landscape:
Stereochemical Control: A primary challenge in the synthesis of oxaspiro[4.5]decanones is the precise control of stereochemistry at the spirocenter and any other stereogenic centers. Developing synthetic methods that provide access to all possible stereoisomers is crucial for a thorough investigation of their structure-activity relationships. nih.gov
Limited Commercial Availability: The limited availability of a wide range of substituted oxaspiro[4.5]decanone building blocks can hinder research efforts. The development of robust and scalable synthetic routes to these compounds is an important opportunity for synthetic chemists.
Unexplored Biological Potential: While the spiroketal motif is known to be present in many bioactive natural products, the full biological potential of synthetic oxaspiro[4.5]decanone libraries remains largely unexplored. There is a significant opportunity to discover novel therapeutic agents by systematically screening these compounds against a wide range of biological targets.
Interdisciplinary Collaboration: The future of oxaspiro[4.5]decanone research will rely heavily on collaboration between synthetic chemists, computational chemists, biologists, and materials scientists. Such interdisciplinary efforts will be essential to fully realize the potential of this fascinating class of molecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one, and what key intermediates are involved?
- Methodology : Adapt protocols from analogous spirocyclic ketones. For example, acylation using lithium diisopropylamide (LDA) at −78°C (as in ) can introduce functional groups to the spirocyclic core. Starting with 1,4-dioxaspiro[4.5]decan-8-one derivatives, introduce dimethyl groups via alkylation or Grignard reactions. Protect reactive sites (e.g., ketones) using ethylene glycol or other ketals to prevent undesired side reactions during functionalization .
- Data : Yields for similar reactions range from 68% (acylation) to 84% (hydrolysis) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of analytical techniques:
- NMR : Confirm substitution patterns and stereochemistry (e.g., sp³ hybridization at the dimethyl groups).
- Mass Spectrometry : Verify molecular weight (expected m/z ~184.2 for C₉H₁₄O₃).
- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and spirocyclic ether linkages .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology : Refer to safety data sheets (SDS) for structurally similar compounds (e.g., 1,4-dioxaspiro derivatives):
- Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319 hazards) .
- Work in a fume hood to mitigate respiratory irritation (H335) .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of the spirocyclic core?
- Methodology :
- Blocking Groups : Introduce temporary protecting groups (e.g., ketals) to direct reactions to specific sites. For example, ethylene glycol protection of the ketone in 1,4-dioxaspiro[4.5]decan-8-one enables selective acylation at the α-position .
- Steric Effects : The 3,3-dimethyl groups may hinder nucleophilic attacks at adjacent positions, favoring reactions at less hindered sites. Computational modeling (DFT) can predict reactive sites .
Q. What strategies mitigate side reactions (e.g., ring-opening) during alkylation or cross-coupling of this compound?
- Methodology :
- Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation. For example, microwave irradiation in aqueous media improves yields in spirocyclic derivatives (e.g., 85% yield for arylidene-substituted analogs) .
- Low-Temperature Conditions : Slow addition of reagents at −78°C minimizes undesired ring-opening .
Q. How do steric and electronic effects of the 3,3-dimethyl groups influence catalytic asymmetric reactions?
- Methodology :
- Chiral Catalysts : Use Rhodium or Palladium complexes with bulky ligands (e.g., BINAP) to exploit steric hindrance for enantioselective transformations.
- Kinetic Studies : Compare reaction rates of dimethyl-substituted vs. unsubstituted analogs to quantify steric effects .
Data Contradictions and Resolution
- Synthesis Yields : Variations in yields (e.g., 68% vs. 82% for acylation vs. tetrahydroindazole formation in ) highlight the need for optimized reaction conditions (temperature, stoichiometry).
- Regioselectivity : Conflicting reports on aldol regioselectivity in spirocyclic systems ( vs. 20) suggest substrate-specific optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
